Ursonic acid benzyl ester
Description
Ursonic acid benzyl ester (UABE) is a synthetic triterpenoid derivative derived from ursonic acid (UNA), a pentacyclic triterpenoid found in medicinal plants such as Ziziphus jujuba. UABE is chemically characterized by a benzyl ester group at the C-28 position of the ursonic acid skeleton. Its molecular formula is C₃₇H₅₂O₃, with a molecular weight of 544.81 g/mol and a CAS registry number of 869788-71-6 .
Properties
Molecular Formula |
C37H52O3 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C37H52O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-29,31H,14-23H2,1-7H3/t24-,25+,28+,29-,31+,34+,35-,36-,37+/m1/s1 |
InChI Key |
FWQDCWBJBULHJA-NOFISSAHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Hydrogenolysis
The benzyl ester group undergoes cleavage under reducing or acidic conditions:
-
Hydrogenolysis :
-
Acid-Catalyzed Hydrolysis :
-
Reagents : HCl or H₂SO₄ in aqueous THF
-
Product : Ursonic acid and benzyl alcohol ().
-
Acylation at C-3 Hydroxyl Group
The hydroxyl group at position C-3 undergoes acylation with anhydrides:
-
Reagents : Succinic anhydride or glutaric anhydride
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Conditions : Pyridine, 0°C to room temperature
Table 2: Acylation Derivatives
| Anhydride | Product | Yield | Source |
|---|---|---|---|
| Succinic anhydride | 3β-[(3-carboxy)propionyloxy] derivative | 62% | |
| Glutaric anhydride | 3β-[(3-carboxy)n-butyryloxy] derivative | 68% |
Oxidation Reactions
The C-3 hydroxyl group is oxidized to a ketone for further derivatization:
-
Reagent : Jones reagent (CrO₃ in H₂SO₄)
-
Conditions : Acetone, 0°C, 10 hours
Transformation to Acid Chlorides
Benzyl esters can be converted to reactive acid chlorides for subsequent reactions:
-
Reagents : α,α-Dichlorodiphenylmethane, FeCl₃
-
Conditions : Room temperature, dichloromethane
-
Intermediate : Ursonic acid chloride
-
Applications : Forms esters, amides, or anhydrides with alcohols/amines ( ).
Crystallographic Behavior
Single-crystal X-ray analysis reveals:
-
Crystal System : Orthorhombic (space group P2₁2₁2₁)
-
Unit Cell Parameters :
Key Reactivity Insights
-
Positional Selectivity : Modifications at C-3 (hydroxyl) and C-28 (ester) dominate due to steric and electronic factors.
-
Bioactivity Link : Acylated derivatives show enhanced solubility and pharmacological potential compared to the parent compound ( ).
-
Synthetic Flexibility : The benzyl ester acts as a protective group, enabling sequential reactions at other positions ( ).
Comparison with Similar Compounds
Ursonic Acid (UNA)
- Chemical Structure : UNA (C₃₀H₄₆O₃) features a keto group at C-3 and a carboxylic acid group at C-26.
- Key Differences : UABE replaces the C-28 carboxylic acid with a benzyl ester, altering solubility and pharmacokinetics. UNA exhibits poor aqueous solubility (logP ~8.5), whereas UABE’s ester group increases lipophilicity, enhancing membrane permeability .
- Bioactivity : UNA shows anticancer effects via mitochondrial apoptosis induction (e.g., IC₅₀ = 3.6 µM in CCRP-CEM leukemia cells) and anti-inflammatory activity through NF-κB inhibition .
Ursolic Acid (ULA)
- Chemical Structure : ULA (C₃₀H₄₈O₃) has a β-hydroxy group at C-3 and a carboxylic acid at C-27.
- Key Differences : The C-3 hydroxyl in ULA vs. the C-3 keto in UNA/UABE significantly impacts bioactivity. ULA’s hydroxyl group facilitates hydrogen bonding with targets like α-glucosidase (IC₅₀ = 12.5 µM), while UNA’s keto group enhances electrophilic reactivity .
- Bioactivity : ULA broadly inhibits cancer cell proliferation (e.g., IC₅₀ = 8.2 µM in HepG2 cells) and modulates STAT3/NF-κB pathways .
Other Ester Derivatives
- Ursonic Acid Methyl Ester (UAME): Synthesized via microbial biotransformation of UNA by Nocardia spp., UAME (C₃₁H₄₈O₃) shows moderate cytotoxicity (IC₅₀ = 15.4 µM in MCF-7 cells) .
- Corosolic Acid Methyl Ester : Found in plant metabolomes, this derivative (C₃₂H₅₀O₄) is linked to α-amyrin biosynthesis and exhibits antidiabetic effects by enhancing glucose uptake .
Comparative Data Table
Research Findings and Pharmacological Insights
- Anticancer Activity : UABE’s role as a synthetic intermediate highlights its utility in generating bioactive derivatives. For example, bromination at C-2 of UNA yields 2α/2β-bromo-UNA, which exhibits enhanced cytotoxicity (IC₅₀ = 3.6 µM) and solubility compared to UABE .
- Metabolic Stability : Esterification of UNA (e.g., UABE, UAME) prolongs metabolic half-life by resisting rapid hydrolysis, a limitation of free carboxylic acids .
- Comparative Efficacy: While ULA has been extensively studied in vivo, UNA and its esters require further validation.
Q & A
Q. What are the common synthetic pathways for producing ursonic acid benzyl ester, and how do biotechnological methods enhance yield?
this compound can be synthesized via esterification reactions, where ursonic acid reacts with benzyl alcohol under acidic catalysis . Biotechnological approaches using Nocardia species (e.g., NRRL 5646, 44822) have been reported to generate derivatives through metabolic pathways, yielding higher specificity and reduced byproducts. Strains are cultured under optimized conditions, and products are purified via chromatography .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is widely used for separation and quantification, achieving molecular-level resolution (e.g., in R. tomentosum extracts) . Cell-based assays (e.g., MTT or SRB) are employed to measure bioactivity, with ED50 values determined using dose-response curves (e.g., >100 µg/mL in HL-60, BGC, and HeLa cell lines) .
Q. What are the primary mechanisms of action of this compound in cancer cell lines?
The compound induces apoptosis via mitochondrial pathways (e.g., caspase-3 activation) and cell cycle arrest (e.g., S-phase arrest in HeLa and BGC-823 cells). Mechanistic studies involve flow cytometry for cell cycle analysis and Western blotting for apoptotic protein detection .
Advanced Research Questions
Q. How can nanoparticle delivery systems improve the bioavailability and cytotoxicity of this compound?
Amphiphilic block copolymers (e.g., mPEG-PCL) encapsulate the compound via nano-precipitation, enhancing cellular uptake. In vitro studies show UA-NPs localize near nuclei in SGC7901 cells, with cytotoxicity amplified via COX-2 inhibition and caspase-3 activation . Optimization involves tuning polymer ratios and evaluating release kinetics.
Q. What structural modifications enhance the anti-proliferative activity of ursonic acid derivatives, and how are QSAR models applied?
Introducing positively charged groups (e.g., amino alcohol acetates at C-28) increases lipophilicity and cytotoxicity (e.g., Group II derivatives in HepG2 and PC-3 cells). QSAR models (e.g., Kalani et al.) correlate electronic properties and logP values with bioactivity, guiding rational design .
Q. How should researchers address contradictory efficacy data (e.g., ED50 variations) across studies?
Discrepancies may arise from differences in cell line sensitivity (e.g., HL-60 vs. AsPC-1), assay protocols (e.g., incubation time), or structural variants (e.g., ester vs. methyl ester). Cross-validation using standardized assays (e.g., NCI-60 panel) and meta-analysis of structural analogs are recommended .
Q. What biotechnological strategies optimize the biosynthesis of this compound in microbial hosts?
Metabolic engineering in Nocardia involves overexpressing cytochrome P450 enzymes for oxidation and acyltransferases for esterification. Heterologous expression in E. coli or yeast with optimized promoters and fermentation conditions can scale production .
Q. How do researchers differentiate between apoptosis and necrosis in this compound-treated cells?
Dual staining with Annexin V-FITC/PI distinguishes early apoptosis (Annexin V+/PI−) from necrosis (Annexin V−/PI+). Mitochondrial membrane potential assays (e.g., JC-1 dye) and PARP cleavage analysis further confirm apoptotic pathways .
Methodological Notes
- Data Validation : Compare results with positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., LC-MS and NMR for purity).
- Experimental Design : Include dose-response curves, time-course studies, and triplicate replicates to ensure reproducibility.
- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal studies (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
